molecular formula C11H9FN2O2 B2509951 1-(3-Fluorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid CAS No. 756752-22-4

1-(3-Fluorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid

Cat. No.: B2509951
CAS No.: 756752-22-4
M. Wt: 220.203
InChI Key: QQRGKMYCQHDEGV-UHFFFAOYSA-N
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Description

1-(3-Fluorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid is a chemical compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions This particular compound is characterized by the presence of a fluorophenyl group at the 1-position, a methyl group at the 3-position, and a carboxylic acid group at the 5-position of the pyrazole ring

Mechanism of Action

In terms of biochemical pathways, boronic acids and their esters are involved in Suzuki–Miyaura cross-coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . This reaction involves the transmetalation of formally nucleophilic organic groups from boron to palladium .

As for pharmacokinetics, the properties of a compound such as its solubility, stability, and reactivity can greatly influence its absorption, distribution, metabolism, and excretion (ADME). For example, boronic acids and their esters are only marginally stable in water , which could affect their bioavailability and efficacy.

The action environment, including factors like pH and temperature, can also influence a compound’s action, efficacy, and stability. For instance, a boronic acid/ester-based pH-responsive nano-drug delivery system has been designed to target the acidic microenvironment of tumors .

Preparation Methods

The synthesis of 1-(3-Fluorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid can be achieved through several synthetic routes. One common method involves the condensation of 3-fluorobenzaldehyde with ethyl acetoacetate in the presence of hydrazine hydrate to form the corresponding pyrazole derivative. This intermediate is then subjected to hydrolysis to yield the desired carboxylic acid .

Industrial production methods typically involve optimizing reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction. The choice of reagents and conditions can significantly impact the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

1-(3-Fluorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carboxylic acid group to an alcohol.

    Substitution: The fluorophenyl group can undergo electrophilic substitution reactions, where the fluorine atom is replaced by other substituents under appropriate conditions.

    Condensation: The compound can participate in condensation reactions with various aldehydes or ketones to form hydrazones or other derivatives.

Common reagents and conditions used in these reactions include acids, bases, solvents like ethanol or methanol, and specific catalysts to drive the reactions to completion. The major products formed depend on the type of reaction and the specific conditions employed.

Scientific Research Applications

1-(3-Fluorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, leveraging its unique chemical structure and biological activity.

    Industry: The compound is used in the development of new materials, agrochemicals, and pharmaceuticals.

Comparison with Similar Compounds

1-(3-Fluorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the fluorophenyl group, which imparts distinct chemical and biological properties.

Biological Activity

1-(3-Fluorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid is a compound that belongs to the pyrazole class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H10FN2O2C_{11}H_{10}FN_{2}O_{2}, with a molecular weight of 220.21 g/mol. The presence of the fluorophenyl group enhances its lipophilicity and stability, making it an attractive candidate for various biological applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. Pyrazole derivatives are known to exhibit activities such as:

  • Anticancer : Inhibition of cancer cell proliferation through apoptosis induction.
  • Anti-inflammatory : Modulation of inflammatory pathways, potentially through cyclooxygenase (COX) inhibition.
  • Antimicrobial : Activity against various pathogens, indicating potential use in treating infections.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and H460 (non-small cell lung cancer) cells.

CompoundCell LineIC50 (μM)Mechanism
This compoundA54949.85Induction of apoptosis
Similar Pyrazole DerivativeH46026.00Cell cycle arrest

Anti-inflammatory Activity

The anti-inflammatory properties are attributed to the inhibition of pro-inflammatory cytokines and enzymes such as COX-2. In vitro studies have demonstrated that this compound can significantly reduce inflammation markers.

CompoundInhibition (%)Target
This compound65% at 10 μMCOX-2
Control (Diclofenac)70% at 10 μMCOX-2

Antimicrobial Activity

The antimicrobial efficacy of this compound has been explored against various bacterial strains. Preliminary results indicate that it may possess broad-spectrum antibacterial properties.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 μg/mL
Escherichia coli64 μg/mL

Case Studies and Research Findings

Several studies have investigated the biological activities of pyrazole derivatives, including:

  • Xia et al. (2022) : Reported significant antitumor activity for pyrazole derivatives with IC50 values as low as 26μM26\mu M against A549 cell lines .
  • Fan et al. (2022) : Found that certain pyrazole derivatives induced autophagy in cancer cells without causing apoptosis, suggesting a unique mechanism for growth inhibition .
  • Nature Study (2023) : Highlighted the broad pharmacological profile of pyrazoles, including anti-inflammatory and anticancer properties .

Properties

IUPAC Name

2-(3-fluorophenyl)-5-methylpyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2O2/c1-7-5-10(11(15)16)14(13-7)9-4-2-3-8(12)6-9/h2-6H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQRGKMYCQHDEGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(=O)O)C2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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